(3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
CAS No.: 1796970-40-5
Cat. No.: VC4996301
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796970-40-5 |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 |
| IUPAC Name | [3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C16H20N4O3S/c1-12(2)11-24(22,23)14-9-19(10-14)16(21)15-8-17-20(18-15)13-6-4-3-5-7-13/h3-8,12,14H,9-11H2,1-2H3 |
| Standard InChI Key | FOEPANKQHUUVPB-UHFFFAOYSA-N |
| SMILES | CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Introduction
(3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular structure, featuring both azetidine and triazole rings, suggests potential biological activity and therapeutic applications. This compound belongs to the class of sulfonyl-substituted azetidines and triazole derivatives, which are often explored for their pharmacological properties.
Synthesis Methods
The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step synthetic routes. These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and verify the structure of intermediates.
Potential Applications
Given its structural features, (3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone may have potential applications in treating various diseases due to its ability to interact with biological targets. The azetidine and triazole rings are known for their biological activity, suggesting that this compound could be explored as a therapeutic agent in medicinal chemistry.
Chemical Reactivity
The reactivity of (3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is influenced by electronic effects from both the azetidine and triazole rings. These effects can stabilize or destabilize intermediates during chemical transformations, allowing the compound to participate in various chemical reactions.
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